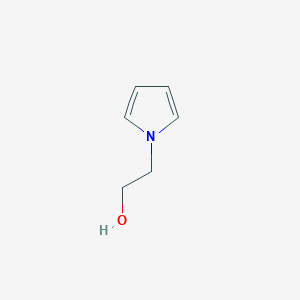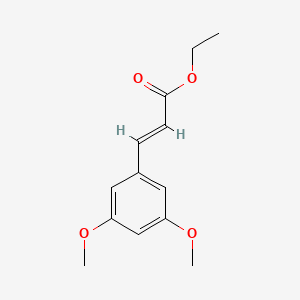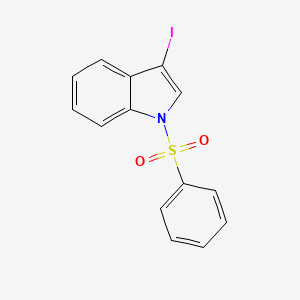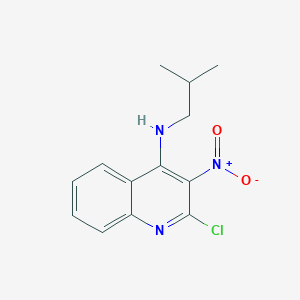
1-(2-Hydroxyethyl)pyrrole
概要
説明
1-(2-Hydroxyethyl)pyrrole serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It is used for chemical synthesis .
Synthesis Analysis
Pyrrole synthesis involves various reactions and methods. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible .
Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxyethyl)pyrrole is C6H9NO . The molecular weight is 111.14 g/mol .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)pyrrole is a versatile compound that can participate in various chemical reactions. For instance, it can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines .
Physical And Chemical Properties Analysis
1-(2-Hydroxyethyl)pyrrole is a liquid at 20 degrees Celsius . Its boiling point is 215 degrees Celsius . The compound has a specific gravity of 1.06 at 20/20 and a refractive index of 1.52 .
科学的研究の応用
-
Energy Storage
- Field: Material Science
- Application: Nanostructured polypyrrole (PPy) has been widely studied for its potential applications in energy storage due to its excellent electrical conductivity, biocompatibility, environmental stability, and reversible redox properties .
- Method: The preparation approaches include the soft micellar template method, hard physical template method, and templateless method .
- Results: The use of PPy in energy storage has shown promising results, but the specific outcomes depend on the exact application and experimental conditions .
-
Biomedicine
- Field: Biomedical Sciences
- Application: PPy nanomaterials have potential applications in biomedicine, thanks to their biocompatibility and other beneficial properties .
- Method: The exact methods of application would depend on the specific biomedical use case .
- Results: While the results vary based on the specific use case, the overall potential of PPy in biomedicine is promising .
-
Sensors
- Field: Sensor Technology
- Application: PPy nanomaterials can be used in the development of sensors due to their excellent electrical conductivity .
- Method: The fabrication of sensors using PPy involves various methods, including the soft micellar template method, hard physical template method, and templateless method .
- Results: PPy-based sensors have shown good performance in various applications, but the specific results depend on the type of sensor and its use case .
-
Pharmaceuticals and Agrochemicals
- Field: Pharmaceutical and Agrochemical Sciences
- Application: Pyrrole subunits are important in the synthesis of various therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents .
- Method: The synthesis of these compounds involves various chemical reactions, with the specific procedures depending on the desired end product .
- Results: The use of pyrrole subunits in these applications has led to the development of numerous effective pharmaceutical and agrochemical products .
-
Antiviral and Antituberculosis
- Field: Pharmaceutical Sciences
- Application: Pyrrole and pyrrolidine analogs have been found to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . They also have potential applications as anti-tubercular agents .
- Method: The synthesis of these compounds involves various chemical reactions, with the specific procedures depending on the desired end product .
- Results: The use of pyrrole subunits in these applications has led to the development of numerous effective pharmaceutical products .
-
Catalysis
- Field: Material Science
- Application: Pyrrole derivatives have applications in catalysis .
- Method: Modern synthetic pathways for pyrrole derivatives include metals, nanomaterials, and complex heterogeneous catalysed methods .
- Results: The use of pyrrole derivatives in catalysis has shown promising results, but the specific outcomes depend on the exact application and experimental conditions .
-
Antipsychotic and Anxiolytic
- Field: Pharmaceutical Sciences
- Application: Pyrrole containing analogs are known to have many biological properties such as antipsychotic and anxiolytic .
- Method: The synthesis of these compounds involves various chemical reactions, with the specific procedures depending on the desired end product .
- Results: The use of pyrrole subunits in these applications has led to the development of numerous effective pharmaceutical products .
-
Anti-Inflammatory and Analgesic
- Field: Pharmaceutical Sciences
- Application: Benzoylpyrrolopyrrole carboxylic acid series of compounds also possess high anti-inflammatory and analgesic activity .
- Method: The synthesis of these compounds involves various chemical reactions, with the specific procedures depending on the desired end product .
- Results: The use of pyrrole subunits in these applications has led to the development of numerous effective pharmaceutical products .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450313 | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)pyrrole | |
CAS RN |
6719-02-4 | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)



![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)


![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

